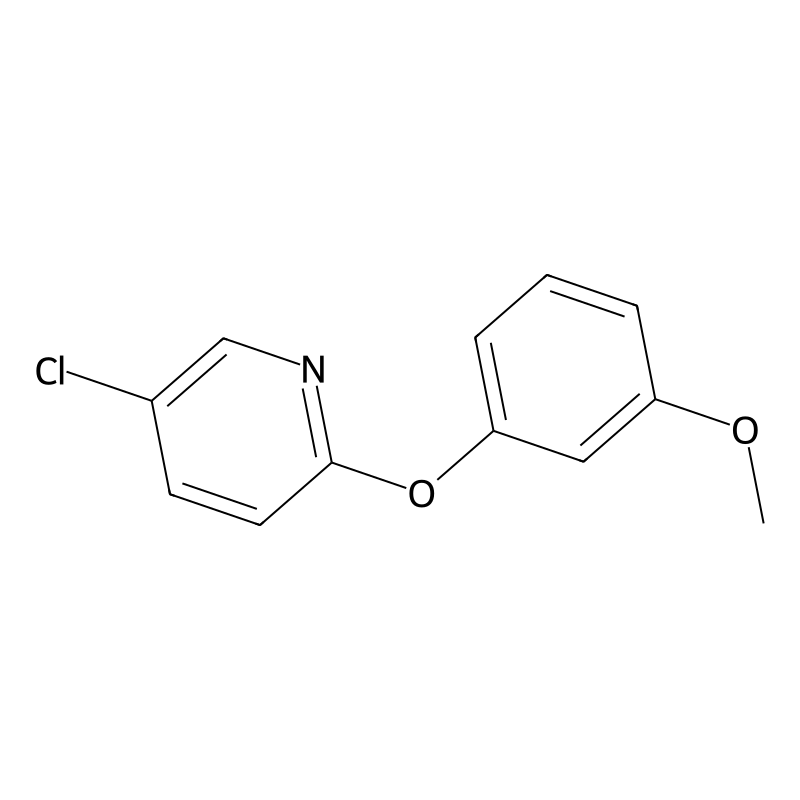

5-Chloro-2-(3-methoxyphenoxy)pyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-2-(3-methoxyphenoxy)pyridine is a heterocyclic compound that incorporates a pyridine ring substituted with a chloro group and a methoxyphenoxy moiety. This compound is characterized by its unique structural features, which include a chlorine atom at the 5-position of the pyridine ring and a methoxy group attached to a phenyl ring that is further connected via an ether linkage. The molecular formula of 5-Chloro-2-(3-methoxyphenoxy)pyridine is CHClNO.

- Substitution Reactions: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.

- Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

- Coupling Reactions: It may participate in coupling reactions like Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

These reactions are facilitated by the presence of functional groups that enhance reactivity, particularly the chloro and methoxy groups.

Research indicates that compounds similar to 5-Chloro-2-(3-methoxyphenoxy)pyridine exhibit significant biological activities, including:

- Antimicrobial Activity: Many pyridine derivatives have been shown to possess antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antiviral Properties: Some derivatives have been investigated for their potential to inhibit viral replication, making them candidates for antiviral drug development .

- Cytotoxic Effects: Certain pyridine derivatives are known for their cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

The synthesis of 5-Chloro-2-(3-methoxyphenoxy)pyridine typically involves the following steps:

- Starting Materials: The synthesis often begins with 5-chloro-2-hydroxypyridine and 3-methoxyphenol.

- Etherification Reaction: The hydroxyl group of 5-chloro-2-hydroxypyridine is reacted with the methoxy group of 3-methoxyphenol in the presence of an acid catalyst to form the ether linkage.

- Purification: The final product is purified through recrystallization or chromatographic techniques to ensure high purity levels.

This method allows for the efficient formation of the desired compound while minimizing side reactions.

5-Chloro-2-(3-methoxyphenoxy)pyridine has several notable applications:

- Pharmaceutical Development: Its structural characteristics make it a valuable scaffold in medicinal chemistry for developing new drugs targeting various diseases, particularly those with antimicrobial and antiviral properties.

- Agricultural Chemistry: Compounds with similar structures are often explored for use as agrochemicals, including herbicides and fungicides.

- Material Science: The compound may also find applications in creating materials with specific electronic properties due to its unique molecular structure.

Several compounds share structural similarities with 5-Chloro-2-(3-methoxyphenoxy)pyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-2-methoxypyridine | Contains only one methoxy group | Lacks phenyl ether linkage |

| 3-Chloro-5-(trifluoromethyl)pyridine | Contains trifluoromethyl instead of methoxy | Different electronic properties due to trifluoromethyl group |

| 4-Methoxy-2-chloropyridine | Similar substitution pattern but different position | Variance in biological activity due to different substitution |

Uniqueness

The uniqueness of 5-Chloro-2-(3-methoxyphenoxy)pyridine lies in its dual substitution pattern involving both chloro and methoxy groups on different rings. This configuration enhances its reactivity and potential interactions with biological targets compared to similar compounds, making it a promising candidate for further research in medicinal chemistry and other fields.